

Application Notes and Protocols for (Rac)-ACT-451840 Murine Model Experimental Design

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Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B1192078

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of **(Rac)-ACT-451840**, a potent antimalarial candidate with a novel mechanism of action, using murine models. The protocols are designed to guide researchers in assessing the in vivo efficacy of ACT-451840 against both rodent and human malaria parasites.

Introduction

(Rac)-ACT-451840 is a phenylalanine-based compound that has demonstrated significant activity against multiple life-cycle stages of *Plasmodium falciparum* and *Plasmodium vivax*, including asexual and sexual stages. Its novel mechanism of action makes it a promising candidate for combating drug-resistant malaria. Preclinical in vivo assessment is a critical step in the development of new antimalarial drugs, and murine models are indispensable tools for these evaluations.^{[1][2]} This document outlines the experimental design for two key murine models: the *Plasmodium berghei*-infected mouse model and the *Plasmodium falciparum*-infected humanized mouse model.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for ACT-451840, providing a baseline for expected outcomes in experimental settings.

Table 1: In Vitro Activity of ACT-451840 against *P. falciparum*

Parasite Strain	IC50 (nM)	IC90 (nM)	Notes
NF54 (drug-sensitive)	0.4 ± 0.0	0.6 ± 0.0	Active against drug-sensitive strains.
K1 (chloroquine-resistant)	0.3	Not Reported	Active against chloroquine-resistant strains.[3]
Cam3.IIC580Y (artemisinin-resistant)	Not specified, but no cross-resistance observed.	Not specified	Fully active against artemisinin-resistant strains.[4]

Table 2: In Vivo Efficacy of ACT-451840 in Murine Models

Murine Model	Parasite	ED90 (mg/kg)	Key Findings
Standard Mouse Model	P. berghei	13 (95% CI: 11–16)	Demonstrates efficacy against rodent malaria parasites.[4]
Humanized SCID Mouse Model	P. falciparum	3.7 (95% CI: 3.3–4.9)	Confirms potent activity against the primary human malaria parasite.[3][4]

Table 3: Activity of ACT-451840 against Sexual Stages of P. falciparum

Assay	IC50 (nM)	Key Findings
Male Gamete Formation (Exflagellation)	5.89 ± 1.80	Potently prevents male gamete formation.[4]
Oocyst Development in Mosquitoes	30 (range: 23–39)	Dose-dependently blocks parasite transmission to mosquitoes.[4]

Experimental Protocols

Plasmodium berghei Murine Model: 4-Day Suppressive Test

This standard in vivo assay, also known as Peters' 4-day suppressive test, is used to evaluate the schizonticidal activity of a compound against the blood stages of *P. berghei* in mice.^{[5][6]}

Materials:

- 6-8 week old female Swiss Webster or BALB/c mice (18-22 g)
- *Plasmodium berghei* ANKA strain (chloroquine-sensitive)
- Donor mouse with a parasitemia of 20-30%
- **(Rac)-ACT-451840**
- Vehicle (e.g., 7% Tween 80, 3% ethanol in sterile water)
- Chloroquine (positive control)
- Giemsa stain
- Microscope slides
- Phosphate-buffered saline (PBS) or normal saline
- Syringes and needles for injection (intraperitoneal or oral gavage)

Procedure:

- Parasite Inoculation:
 - Collect blood from a donor mouse with a rising *P. berghei* infection (20-30% parasitemia) via cardiac puncture or tail bleeding.
 - Dilute the parasitized blood in PBS or normal saline to a final concentration of 1×10^7 infected red blood cells (iRBCs) per 0.2 mL.

- Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the iRBC suspension.
- Drug Administration:
 - Randomly divide the infected mice into groups of 5.
 - Group 1 (Vehicle Control): Administer the vehicle solution.
 - Group 2 (Positive Control): Administer chloroquine at a standard effective dose (e.g., 10 mg/kg).
 - Groups 3-n (Test Groups): Administer **(Rac)-ACT-451840** at various doses (e.g., 3, 10, 30, 100 mg/kg) to determine the dose-response relationship.
 - Administer the first dose 2-4 hours post-infection (Day 0).
 - Continue daily administrations for the next three consecutive days (Day 1, 2, and 3). The route of administration can be oral (p.o.) or intraperitoneal (i.p.).
- Monitoring Parasitemia:
 - On Day 4, prepare thin blood smears from the tail blood of each mouse.
 - Stain the smears with Giemsa.
 - Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total red blood cells under a microscope.
- Data Analysis:
 - Calculate the average parasitemia for each group.
 - Determine the percentage of suppression of parasitemia for each treated group relative to the vehicle control group using the following formula:
 - The ED50 and ED90 values (the doses that suppress parasitemia by 50% and 90%, respectively) can be calculated using appropriate statistical software.

- Monitor the survival of the mice daily for up to 30 days. Mice that are aparasitemic on day 30 are considered cured.[6]

Plasmodium falciparum Humanized Murine Model

This model utilizes immunodeficient mice engrafted with human red blood cells (huRBCs) to support the growth of the human malaria parasite, *P. falciparum*. This allows for the direct in vivo assessment of a compound's efficacy against the clinically relevant parasite species.[2][7]

Materials:

- Immunodeficient mice (e.g., NOD-scid IL2Rnull)
- Human red blood cells (Type O, malaria-negative)
- *Plasmodium falciparum* strain (e.g., NF54)
- **(Rac)-ACT-451840**
- Vehicle
- Chloroquine (positive control)
- Giemsa stain
- Flow cytometer (optional, for monitoring human RBC engraftment)

Procedure:

- Humanization of Mice:
 - Engraft immunodeficient mice with human red blood cells. This can be achieved through repeated i.p. or intravenous (i.v.) injections of huRBCs.
 - The level of human chimerism can be monitored by flow cytometry. A stable engraftment of >40% huRBCs is generally required.
- Parasite Infection:

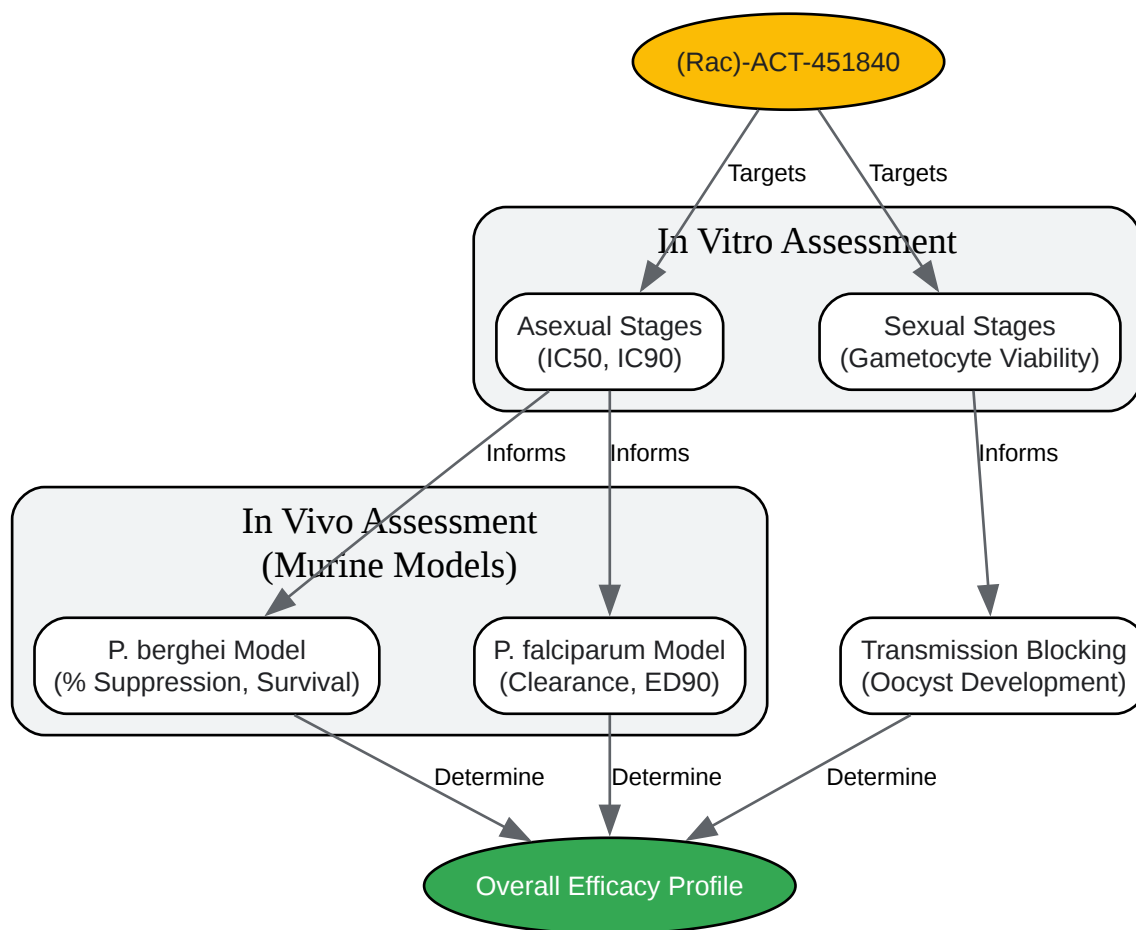
- Infect the humanized mice with *P. falciparum*-infected huRBCs (e.g., 20×10^6 iRBCs) via i.v. injection.
- Allow the infection to establish for 3-4 days, monitoring the rise in parasitemia.
- Drug Treatment:
 - Once a stable, rising parasitemia is established (e.g., 1-2%), randomize the mice into treatment groups.
 - Administer the vehicle, positive control (chloroquine), and **(Rac)-ACT-451840** at various doses as described in the *P. berghei* protocol.
 - Treatment is typically administered daily for 4 days.
- Efficacy Assessment:
 - Monitor parasitemia daily by Giemsa-stained blood smears.
 - Calculate the percent suppression of parasitemia as described previously.
 - Determine the parasite clearance rate and time to recrudescence.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for in vivo efficacy testing of ACT-451840.

Logical Relationship of Efficacy Assessment

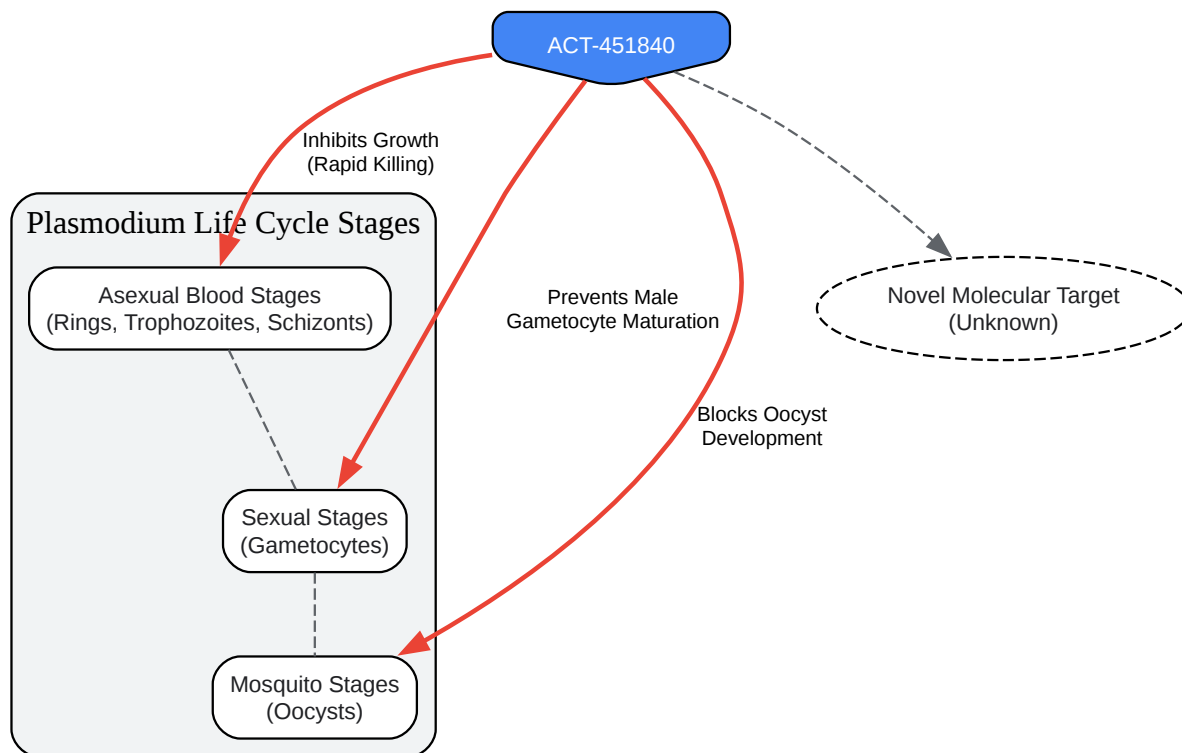


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Caption: Logical flow of ACT-451840 efficacy evaluation.

Hypothesized Mechanism of Action Pathway

As the precise molecular target of ACT-451840 is not yet fully elucidated, this diagram represents a high-level overview of its known effects on the parasite life cycle, which is consistent with a novel mechanism of action.



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